molecular formula C6H12O3 B13526727 (2S,3S)-3-hydroxy-2-methylpentanoic acid

(2S,3S)-3-hydroxy-2-methylpentanoic acid

Cat. No.: B13526727
M. Wt: 132.16 g/mol
InChI Key: NVIHALDXJWGLFD-WHFBIAKZSA-N
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Description

(2S,3S)-3-hydroxy-2-methylpentanoic acid is a chiral compound that belongs to the class of β-hydroxy acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of engineered bacteria containing specific enzymes such as carbonyl reductase and glucose dehydrogenase. These bacteria catalyze the reduction of 2-chloro-β-ketoesters to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S,3S)-3-hydroxy-2-methylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-hydroxy-2-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group on the pentanoic acid backbone. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

(2S,3S)-3-hydroxy-2-methylpentanoic acid, also known as beta-hydroxyleucine, is a chiral amino acid derivative with significant biological implications. This compound is characterized by its unique structural properties, including an amino group, a hydroxyl group, and a methyl group on a pentanoic acid backbone. Its potential applications span various scientific domains, including organic chemistry, biology, and medicine.

Target of Action

Research suggests that this compound may interact with isomerases, influencing enzyme activity and metabolic processes.

Mode of Action

The compound appears to play a role in the condensation of two molecules of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) into the phenazine ring system, which is crucial for various biochemical pathways.

Biochemical Pathways

Its involvement in the formation of phenazine compounds suggests it could impact microbial metabolism and other biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Metabolic Regulation : It has been studied for its role in regulating metabolic pathways related to amino acid metabolism and energy production.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : High probability of human intestinal absorption (0.942), indicating good bioavailability.
  • Blood-Brain Barrier Penetration : Moderate permeability to the blood-brain barrier (0.6588), suggesting potential central nervous system effects.
  • Metabolism : The compound is not significantly metabolized by key cytochrome P450 enzymes (CYP450), indicating low drug-drug interaction potential.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that this compound exhibited inhibitory effects against specific bacterial strains. The research utilized various concentrations to assess the minimal inhibitory concentration (MIC) and found significant antimicrobial activity at higher concentrations.
  • Neuroprotective Study :
    • Another study explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death and improve cell viability under stress conditions.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against bacterial strains
Neuroprotective EffectsReduced neuronal cell death under oxidative stress
Metabolic RegulationInvolvement in amino acid metabolism

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

NVIHALDXJWGLFD-WHFBIAKZSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)C(=O)O)O

Canonical SMILES

CCC(C(C)C(=O)O)O

Origin of Product

United States

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